molecular formula C13H9ClF3NO2S B263100 N-(3-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(3-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B263100
M. Wt: 335.73 g/mol
InChI Key: KJZORGYKCZSNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as Tosylchloramide, is an important chemical compound in the field of organic chemistry. It is widely used as a reagent for the synthesis of various organic compounds. Tosylchloramide is a white crystalline powder that is soluble in polar solvents like water, methanol, and ethanol.

Mechanism of Action

Tosylchloramide acts as an oxidizing agent by donating a chlorine atom to the substrate. The chlorine atom is highly reactive and can oxidize the substrate by abstracting a hydrogen atom. The resulting intermediate can then react with a nucleophile to form the desired product. The mechanism of action of Tosylchloramide is similar to other oxidizing agents like sodium hypochlorite and hydrogen peroxide.
Biochemical and Physiological Effects:
Tosylchloramide has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication, and there is no information available on its toxicity or side effects.

Advantages and Limitations for Lab Experiments

Tosylchloramide is a mild oxidizing agent that is easy to handle and store. It is less reactive than other oxidizing agents like potassium permanganate and chromium(VI) oxide. Tosylchloramide is also less toxic and hazardous than other oxidizing agents. However, Tosylchloramide has some limitations in lab experiments. It is not effective for oxidizing primary alcohols to carboxylic acids, and it may not work well for oxidizing certain functional groups like double bonds and aromatic rings.

Future Directions

Tosylchloramide has several potential future directions in the field of organic chemistry. It can be used for the synthesis of various organic compounds like pharmaceuticals, agrochemicals, and polymers. Researchers can also explore the use of Tosylchloramide as a disinfectant and antiseptic agent in the food industry and public health sector. Further studies can be conducted to investigate the mechanism of action of Tosylchloramide and its potential applications in other fields of science.

Synthesis Methods

Tosylchloramide can be synthesized by the reaction of p-toluenesulfonic acid with chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction takes place in a solvent like dichloromethane or chloroform. The yield of Tosylchloramide is high, and the process is cost-effective.

Scientific Research Applications

Tosylchloramide is widely used in organic synthesis as a mild oxidizing agent. It is used to oxidize alcohols to aldehydes or ketones, and it can also be used to chlorinate various organic compounds. Tosylchloramide is also used as a disinfectant and antiseptic agent in the pharmaceutical industry. It is used to sanitize medical equipment and surfaces in hospitals and clinics.

properties

Product Name

N-(3-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H

InChI Key

KJZORGYKCZSNEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.